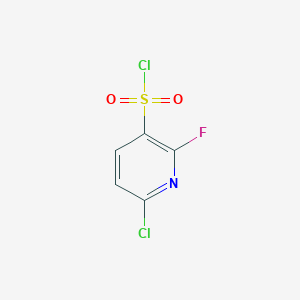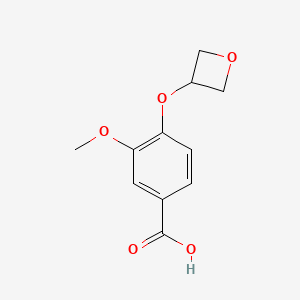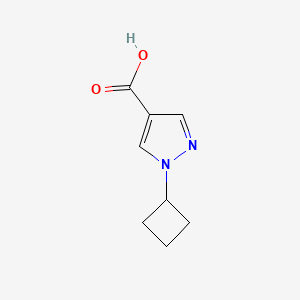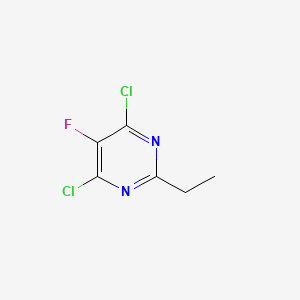![molecular formula C15H18N2O3 B1426038 Methyl 3-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate CAS No. 1354959-51-5](/img/structure/B1426038.png)
Methyl 3-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate
Vue d'ensemble
Description
“Methyl 3-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate” is an organic compound. It has a molecular formula of C15H18N2O3 and a molecular weight of 274.32 . The compound contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound includes an oxadiazole ring attached to a benzene ring via a carbon atom. The benzene ring is further substituted with a methyl ester group . The presence of the ester group and the oxadiazole ring could influence the compound’s reactivity and properties.Applications De Recherche Scientifique
Structural Characterization and Potential Applications
Methyl 3-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate is related to oxadiazole derivatives, which have been extensively studied for their potential applications in various fields of science. One such application is in the development of angiotensin II receptor antagonists, where oxadiazole derivatives are used as spacers due to their structural properties. X-ray crystallography studies of these compounds have revealed π–π interactions and C–H⋯O interactions, suggesting their potential in molecular design for therapeutic agents (Meyer et al., 2003).
Mesomorphic Behaviour and Photoluminescent Properties
Another significant area of research involves the mesomorphic behaviour and photoluminescent properties of 1,3,4-oxadiazole derivatives. Studies have shown that these compounds exhibit cholesteric and nematic mesophases, offering a wide mesomorphic temperature range. Their photoluminescent properties, evidenced by strong blue fluorescence emission, indicate their potential use in electronic and photonic devices, contributing to advancements in material science (Han et al., 2010).
Corrosion Inhibition
Oxadiazole derivatives have also been explored for their corrosion inhibition properties. The effectiveness of these compounds as corrosion inhibitors for mild steel in acidic environments has been assessed through various techniques, including electrochemical studies and surface analysis. The findings suggest that oxadiazole derivatives form protective layers on metal surfaces, offering a promising approach to corrosion prevention (Ammal et al., 2018).
Synthetic Pathways and Biological Activity
The synthesis of oxadiazole derivatives has been a topic of interest due to their potential biological activities. For instance, the Boulton-Katritzky rearrangement of 5-substituted phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles has led to the discovery of compounds with antitubercular properties. This highlights the significance of oxadiazole derivatives in medicinal chemistry and their role in developing new therapeutic agents (Kayukova et al., 2021).
Propriétés
IUPAC Name |
methyl 3-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)9-12-16-13(17-20-12)10-6-5-7-11(8-10)14(18)19-4/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMKJFBFKXLEON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NC(=NO1)C2=CC(=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1425968.png)

![8-Chloro-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine](/img/structure/B1425970.png)



